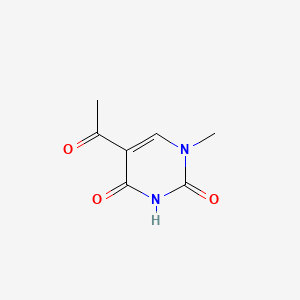

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, or 5AM2P, is an organic compound composed of five carbon atoms, six hydrogen atoms, one acetyl group, one methyl group, and two oxygen atoms. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound composed of six carbon atoms and four nitrogen atoms. 5AM2P is a small molecule, which makes it a promising candidate for use in drug design and development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione and its derivatives have been a subject of interest in chemical synthesis. Studies have shown the preparation of various derivatives through bromination, yielding bromosubstituted pyrimidinedione derivatives with unique properties (Kinoshita et al., 1992). Another research demonstrated the synthesis of new functionalized 2(1H)-pyrimidinethiones from diacetylketene N,S-acetals and isothiocyanates, further expanding the chemical repertoire of pyrimidinedione derivatives (Dorokhov et al., 2003). Additionally, the thermal reactions of certain pyrimidinedione derivatives with electron-deficient olefins have been explored, revealing insights into their reaction profiles (Noguchi et al., 1991).

Biological and Pharmacological Potential

The biological and pharmacological applications of pyrimidinedione derivatives have been explored in various contexts. For instance, the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors have been studied, indicating their potential in antiviral therapy (Buckheit et al., 2007). Additionally, pyrimidinediones have been incorporated into the synthesis of new pyridothienopyrimidines and pyridothienotriazines, with some of these compounds showing antimicrobial activities (Abdel-rahman et al., 2002). This highlights the diverse therapeutic potential of these compounds.

New Compound Synthesis and Applications

In recent years, there has been an emphasis on synthesizing new compounds using pyrimidinedione derivatives as a base. Studies include the synthesis of isoxazolyl pyrimidine diones & isoxazolyl thiazolidinones for potential biological activity evaluation (Rajanarendar et al., 2003). Moreover, research has been conducted on synthesizing new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine, further expanding the chemical applications of pyrimidinediones (Komkov et al., 2014).

Propriétés

IUPAC Name |

5-acetyl-1-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)5-3-9(2)7(12)8-6(5)11/h3H,1-2H3,(H,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKQQRQCAQEWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-methyl-9-propyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2573446.png)

![(E)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2573453.png)

![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573454.png)

![N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2573459.png)

![N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2573460.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573466.png)